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molecular formula C10H13ClO B1368273 4-(4-Chlorophenyl)butan-1-ol

4-(4-Chlorophenyl)butan-1-ol

Cat. No. B1368273
M. Wt: 184.66 g/mol
InChI Key: UIXDXDYFMWTCEQ-UHFFFAOYSA-N
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Patent
US05102881

Procedure details

To the alcohol (3 g) (Step I) in DMF (50 mL) was added 10% Pd/C (300 mg). Hydrogen was added (balloon) and the mixture was vigorously stirred for 4 hours. The reaction mixture was filtered, H2O was added, the mixture was extracted with ethyl acetate and the organic extracts dried and evaporated. Flash chromatography of the residue using 40% ethyl acetate/hexane afforded the title compound.
Name
alcohol
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]=[CH:9][CH2:10][CH2:11][OH:12])=[CH:4][CH:3]=1.[H][H]>CN(C=O)C.[Pd]>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][CH2:9][CH2:10][CH2:11][OH:12])=[CH:6][CH:7]=1

Inputs

Step One
Name
alcohol
Quantity
3 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C=CCCO
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
300 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was vigorously stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
ADDITION
Type
ADDITION
Details
H2O was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
the organic extracts dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)CCCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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